molecular formula C13H21NO4 B2525652 Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2567496-92-6

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2525652
CAS No.: 2567496-92-6
M. Wt: 255.314
InChI Key: BXJQCLHKDODZFF-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a 3-membered and a 5-membered ring. The 5-membered ring contains an oxygen atom (5-oxa), while the 8-position on the nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) protecting group. The 7-formyl (-CHO) substituent distinguishes it from related analogs, conferring unique reactivity and physicochemical properties.

Properties

IUPAC Name

tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(5-4-6-13)17-8-10(14)7-15/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQCLHKDODZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)OCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with ethyl malonate derivatives or 4-formyl piperidine intermediates. For example, ethyl malonate undergoes stepwise modifications to introduce nitrogen and oxygen functionalities. In one protocol, lithium borohydride reduction of ethyl malonate derivatives yields diols, which are subsequently tosylated to activate positions for cyclization. Parallel routes utilize 4-formyl piperidine-1-tert-butyl formate as a starting material, where the formyl group is retained for later functionalization.

Cyclization Techniques

Cyclization is achieved via cesium carbonate-mediated ring closure in acetonitrile, forming the spiro[3.5]nonane core. Alternative methods employ acid- or base-catalyzed intramolecular aldol condensation , particularly when ketone or aldehyde groups are present. For instance, methyl vinyl ketone reacts with formyl-piperidine derivatives in tetrahydrofuran (THF) at -10°C, followed by gradual warming to room temperature to facilitate spirocycle formation.

Introduction of the Formyl Group

The 7-formyl substituent is introduced through late-stage functionalization to avoid interference during cyclization. Two primary strategies dominate:

Direct Formylation via Vilsmeier-Haack Reaction

A protected spirocyclic intermediate is treated with N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which electrophilically substitutes hydrogen at the 7-position. Subsequent hydrolysis yields the formyl group. This method requires anhydrous conditions and precise stoichiometry to prevent over-oxidation.

Oxidation of Hydroxymethyl Intermediates

Hydroxymethyl groups at position 7 are oxidized using pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). For example, a hydroxymethyl-spiro intermediate in dichloromethane is oxidized to the aldehyde with a yield of 68–72%.

tert-Butyloxycarbonyl (Boc) Protection and Deprotection

The Boc group is introduced to protect the nitrogen atom during synthesis. Boc anhydride in dichloromethane at 25°C is the standard method, achieving >90% conversion. Deprotection, when required, uses palladium-catalyzed hydrogenolysis or acidic conditions (e.g., HCl in dioxane).

Industrial-Scale Optimization

Solvent and Temperature Optimization

Large-scale reactions prioritize tetrahydrofuran (THF) and cyclohexane/ethyl acetate mixtures for solubility and easy separation. For example, a THF solution of 4-formyl piperidine-1-tert-butyl formate (18 L scale) reacts with methyl vinyl ketone at -10°C to minimize side reactions.

Purification Techniques

Flash column chromatography (70:30 hexane/ethyl acetate) isolates the spirocyclic product, while recrystallization from hexane produces a white solid with >98% purity. Industrial workflows may substitute chromatography with continuous crystallization to enhance throughput.

Comparative Analysis of Synthetic Routes

Step Method A Method B
Core Formation Aldol condensation in THF at -10°C Cesium carbonate-mediated cyclization in acetonitrile at 90°C
Formylation Vilsmeier-Haack reaction (DMF/POCl₃) Oxidation of hydroxymethyl group (PCC)
Boc Protection Not required (pre-protected) Boc anhydride in dichloromethane
Yield 65–70% (over 3 steps) 58–62% (over 7 steps)
Purity >98% after recrystallization 95–97% after column chromatography

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Formyl vs. Hydroxy : The formyl group in the target compound exhibits higher electrophilicity compared to hydroxy analogs, making it reactive toward nucleophiles like amines or hydrazines. This property is advantageous in forming Schiff bases or imine linkages.
  • Diaza vs.

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride) exhibit improved aqueous solubility due to ionic character.
  • Stability: The Boc-protected nitrogen in the target compound enhances stability under basic conditions, whereas hydroxy or amino analogs may require additional protection.

Structural Rigidity and Conformational Effects

  • The spirocyclic core imposes conformational rigidity, reducing entropy penalties during molecular recognition. This feature is shared across analogs but modulated by substituent positions.
  • Substituent placement (e.g., formyl at position 7 vs. hydroxy at 2 or 8) alters steric hindrance and electronic effects, impacting interactions with enzymes or receptors.

Biological Activity

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with the CAS Number 2567496-92-6, is a notable compound in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_{4}, with a molecular weight of approximately 255.31 g/mol. The compound features an aldehyde functional group (formyl) and a carboxylate ester, which contribute to its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common methodologies include:

  • Starting Materials : Specific precursors are reacted under controlled conditions.
  • Reaction Conditions : Temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to monitor reactions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure allows it to participate in diverse chemical reactions, making it a candidate for drug development.

Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in:

  • Antiviral Activity : Some derivatives have been reported to regulate chemokine receptors (CCR3 and CCR5), which are relevant in HIV infection and inflammatory diseases .
  • Anti-inflammatory Effects : The compound may also possess immunomodulatory properties, potentially aiding in the treatment of various inflammatory conditions .
  • Enzyme Inhibition : Studies suggest that it could act as an inhibitor for fatty acid amide hydrolase, contributing to pain relief mechanisms .

Case Studies and Research Findings

A variety of studies have explored the biological implications of spirocyclic compounds similar to this compound:

StudyFindings
Bioorganic & Medicinal Chemistry Letters (2011) Identified novel inhibitors for fatty acid amide hydrolase using spirocyclic compounds, demonstrating potential therapeutic applications in pain management .
US Patent US2005/0070609 A1 Discussed the synthesis of derivatives that can modulate chemokine receptor activity, indicating their use in treating HIV/AIDS and related inflammatory diseases .
Quantitative Structure–Activity Relationship (QSAR) Studies Employed to predict biological activity based on structural features; these studies help guide the design of new derivatives with enhanced efficacy.

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